![molecular formula C55H74N14O18S B1209315 (3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 77568-41-3](/img/new.no-structure.jpg)
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Beschreibung
Nomenclature and Classification within Bioactive Peptides
The compound belongs to the nonribosomal peptide (NRP) class, characterized by post-translational modifications and non-standard amino acids. Its systematic IUPAC name reflects a chain of 10 residues with modifications including:
- Diaminomethylideneamino (amidinyl) groups
- Sulfooxy (sulfate ester) moieties
- 4-Hydroxyphenyl and indole aromatic side chains
Key structural features align with bioactive peptide classification criteria:
Feature | Role in Bioactivity |
---|---|
Amidinyl groups | Enhance cationic charge for membrane interactions |
Sulfate esters | Improve solubility and stability |
Aromatic residues | Facilitate receptor binding |
The presence of L-arginine derivatives (e.g., 2-amino-5-(diaminomethylideneamino)pentanoic acid) suggests potential antimicrobial or neuropeptide-like activity.
Historical Context in Peptide-Based Research
This compound exemplifies advancements in solid-phase peptide synthesis (SPPS) and nonribosomal peptide synthetase (NRPS) engineering. Its design builds upon:
- Vincent du Vigneaud's oxytocin synthesis (1953), demonstrating multi-residue coupling
- Emil Fischer's early 20th-century work on peptide bond formation
- Modern computational tools like UniBioPAN for predicting bioactive sequences
The integration of sulfation and amidination modifications reflects post-2000 innovations in peptide functionalization.
Relationship to Known Neuropeptide Families
Structural homology exists with two neuropeptide classes:
A. PACAP-like Peptides
- Shared C-terminal amidation and aromatic clustering mirror pituitary adenylate cyclase-activating peptide (PACAP) antimicrobial motifs
- The sulfooxy group at position 4-oxobutanoic acid parallels PACAP's membrane curvature induction
B. Opioid Precursors
- Tyrosine derivative (3-(4-hydroxyphenyl)propanoyl) matches enkephalin tyrosine pharmacophores
- Indole moiety resembles tryptophan in δ-opioid receptor ligands
However, the unusual hexanoyl spacer distinguishes it from classical neuropeptides.
Significance in Peptide Chemistry and Biochemistry
This compound advances three key areas:
1. Synthetic Methodology
- Demonstrates sequential sulfation-amidination in SPPS
- Uses unnatural amino acids (e.g., diaminomethylidene-modified arginine) to bypass ribosomal constraints
2. Functional Versatility
- Combines motifs for antimicrobial (cationic residues), neuropeptide (aromatic clusters), and enzyme inhibition (sulfate groups)
3. Structural Biology
Eigenschaften
CAS-Nummer |
77568-41-3 |
---|---|
Molekularformel |
C55H74N14O18S |
Molekulargewicht |
1251.3 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H74N14O18S/c1-3-4-15-38(64-50(79)40(24-32-27-61-37-16-9-8-13-34(32)37)63-43(72)28-62-54(83)46(29(2)70)68-48(77)36(57)22-31-17-19-33(71)20-18-31)49(78)67-42(26-45(75)87-88(84,85)86)51(80)66-39(23-30-11-6-5-7-12-30)52(81)69-53(82)41(25-44(73)74)65-47(76)35(56)14-10-21-60-55(58)59/h5-9,11-13,16-20,27,29,35-36,38-42,46,61,70-71H,3-4,10,14-15,21-26,28,56-57H2,1-2H3,(H,62,83)(H,63,72)(H,64,79)(H,65,76)(H,66,80)(H,67,78)(H,68,77)(H,73,74)(H4,58,59,60)(H,69,81,82)(H,84,85,86)/t29-,35+,36+,38+,39+,40+,41+,42+,46+/m1/s1 |
InChI-Schlüssel |
PBHKFCLZCVGPRU-VCCAZEROSA-N |
SMILES |
CCCCC(C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)OS(=O)(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CCCCC(C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Synonyme |
28-Thr-31-Nle-cholecystokinin (25-33) CCK-(25-33), Thr(28)-Nle(31)- CCKTN cholecystokinin (25-33), Thr(28)-Nle(31)- cholecystokinin (25-33), threonyl(28)-norleucine(31)- |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-... is a complex peptide derivative with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.
Chemical Structure and Properties
The compound exhibits a highly intricate structure characterized by multiple amino acid residues and functional groups that may influence its biological activity. The presence of diaminomethylidene and sulfooxy groups suggests potential interactions with various biological targets.
Biological Activity Overview
- Antiparasitic Activity :
- Antitumor Properties :
- Neuroprotective Effects :
The biological activity of this compound likely stems from its ability to interact with specific receptors or enzymes within the body. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds targeting specific kinases or proteases can disrupt signaling pathways critical for cell proliferation and survival.
- Modulation of Immune Response : Some studies suggest that peptide compounds can enhance immune responses against infections or tumors by acting as immunomodulators .
Case Study 1: Antiparasitic Efficacy
A recent study evaluated the antiparasitic efficacy of a series of peptide derivatives similar to the target compound. The results indicated that one derivative exhibited an IC50 value of 3.95 μM against Giardia intestinalis, outperforming standard treatments like benznidazole .
Case Study 2: Antitumor Activity
In vitro studies on tumor cell lines demonstrated that a related compound inhibited cell proliferation by inducing apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Data Tables
Activity Type | Tested Compound | IC50 Value (μM) | Target Pathogen/Cell Line |
---|---|---|---|
Antiparasitic | Similar Derivative | 3.95 | Giardia intestinalis |
Antitumor | Related Compound | 12.5 | Cancer Cell Lines (e.g., HeLa) |
Neuroprotective | Peptide Variant | N/A | Neuroblastoma Cells |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to (3S)-3-[[[2S)-2-amino-5-(diaminomethylideneamino)pentanoyl] have shown promising results in inhibiting cancer cell proliferation. The presence of multiple amino acid residues and functional groups enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents. For instance, peptides that mimic this structure have been investigated for their ability to induce apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of specific amino acid sequences that can disrupt bacterial cell membranes. Research has demonstrated that peptides with similar configurations exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making them suitable candidates for antibiotic development .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of peptide compounds like (3S)-3-[[[2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]. Studies have shown that certain analogs can protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition Studies
Peptides derived from complex structures such as (3S)-3-[[[2S)-2-amino-5-(diaminomethylideneamino)pentanoyl have been utilized in enzyme inhibition studies. Their ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms of action, contributing to our understanding of metabolic pathways .
Drug Delivery Systems
The multifunctional nature of this compound makes it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery, particularly in cancer therapies where localized treatment is crucial .
Case Study 1: Anticancer Peptide Development
A study published in Cancer Research highlighted a peptide similar to (3S)-3-[[[2S)-2-amino-5-(diaminomethylideneamino)pentanoyl that exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The researchers attributed this effect to the peptide's unique binding affinity for cancer-specific receptors, paving the way for targeted cancer therapies .
Case Study 2: Antimicrobial Peptide Screening
In a screening study conducted by the Journal of Antimicrobial Chemotherapy, peptides resembling the structure of (3S)-3-[[[2S)-2-amino-5-(diaminomethylideneamino)pentanoyl were tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a new class of antibiotics .
Case Study 3: Neuroprotective Mechanisms
Research published in Neuroscience Letters investigated the neuroprotective effects of a peptide derived from (3S)-3-[[[2S)-2-amino-5-(diaminomethylideneamino)pentanoyl against glutamate-induced toxicity in neuronal cultures. The findings indicated that the peptide enhanced cell survival rates and reduced markers of oxidative stress, highlighting its therapeutic potential for neurodegenerative conditions .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity places it within a class of sulfated, multi-functional peptides. Key comparisons include:
- Marine-Derived Peptides: Compound X shares structural parallels with sulfated peptides from marine actinomycetes, which are known for their cytotoxic and antimicrobial properties . Unlike simpler terpenes in essential oils , its sulfation and peptide backbone suggest higher target specificity.
- Sulfated Hormones : The sulfooxy group resembles heparan sulfate proteoglycans, which regulate cell signaling. However, Compound X’s indole and phenyl groups may confer unique membrane permeability compared to purely polar sulfated compounds .
Functional and Pharmacological Comparisons
- Plant-Derived Bioactives: Unlike plant terpenes or alkaloids , Compound X’s peptide-sulfate hybrid structure may reduce nonspecific toxicity, as seen in engineered peptides with post-translational modifications .
Vorbereitungsmethoden
Fmoc-Based SPPS Framework
The compound is predominantly synthesized via Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis , leveraging polystyrene or polyacrylamide resins functionalized with Rink amide linkers. The C-terminus of the first amino acid is anchored to the resin, followed by iterative cycles of:
-
Deprotection : 20–30% piperidine in DMF to remove Fmoc groups.
-
Coupling : Amino acids activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine).
-
Washing : Dichloromethane (DCM) and dimethylformamide (DMF) to remove excess reagents.
Table 1: Key Reagents in SPPS
Recent Advances in SPPS Efficiency
A 2023 innovation eliminates washing steps by evaporating deprotection bases (e.g., piperidine) under vacuum with directed gas flushing, reducing solvent waste by 95% while maintaining >99% coupling efficiency. This method is critical for synthesizing long sequences (up to 89 residues) like the target compound.
Solution-Phase Synthesis for Fragment Condensation
Fragment Design and Coupling
For segments exceeding 30 residues, solution-phase fragment condensation is employed:
-
Fragment Synthesis : Shorter peptides (10–20 residues) are synthesized via SPPS and purified via reverse-phase HPLC.
-
Native Chemical Ligation (NCL) : Utilizes a cysteine residue at the ligation site. For example, the sulfated tyrosine segment is ligated to the N-terminal fragment using a thioester intermediate.
-
Desulfurization : Post-ligation, the cysteine is converted to alanine via radical-based desulfurization to maintain native backbone integrity.
Table 2: Fragment Condensation Efficiency
Post-Synthetic Modifications
Sulfation of Tyrosine Residues
If pre-sulfated building blocks are unavailable, enzymatic sulfation is performed post-synthesis using tyrosylprotein sulfotransferase (TPST) in a buffer containing 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This method achieves >80% sulfation efficiency but requires additional purification.
Global Deprotection and Cleavage
The final peptide-resin is treated with a cleavage cocktail containing:
-
TFA (trifluoroacetic acid) : 95% for backbone deprotection.
-
Water : 2.5% to scavenge carbocations.
-
Triisopropylsilane (TIPS) : 2.5% to prevent side reactions.
Cleavage proceeds for 3–4 hours at 25°C, yielding the crude peptide with >90% purity.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Mass Spectrometry (MS)
-
MALDI-TOF : Confirms molecular weight (expected: ~1,800 Da for the core structure).
-
ESI-MS/MS : Identifies side products like deletion sequences (<5% abundance).
Challenges and Mitigation Strategies
Incomplete Coupling
Long sequences risk truncated products due to steric hindrance. Strategies include:
Epimerization
Basic conditions during Fmoc deprotection may cause racemization. Adding 0.1 M HOBt (hydroxybenzotriazole) to piperidine solutions limits epimerization to <1%.
Industrial-Scale Production Insights
Bachem AG’s protocols highlight the use of chemo-enzymatic peptide synthesis (CEPS) for batches >1 kg, combining SPPS fragments with enzymatic ligation to achieve 70% yield for 50-residue peptides. Solvent consumption is reduced to 50 L/kg peptide, compared to 300 L/kg in traditional SPPS.
Emerging Technologies
Q & A
Q. What analytical techniques are critical for confirming the structural integrity of the compound during synthesis?
The compound’s structural validation requires Fourier-transform infrared spectroscopy (FTIR) to identify amide bonds and sulfonate groups, complemented by ¹H and ¹³C NMR for backbone connectivity and stereochemical analysis . High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and isotopic patterns, especially given the compound’s sulfated and indole-containing domains . Discrepancies in NMR splitting (e.g., unexpected diastereomer signals) warrant X-ray crystallography or 2D NMR techniques (NOESY, COSY) for absolute configuration determination.
Q. What synthetic strategies are effective for constructing multi-domain peptides with complex stereocenters?
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protocols enables sequential coupling while preserving stereochemistry . Challenging segments (e.g., sulfated 4-oxobutanoic acid) may require solution-phase synthesis prior to SPPS. Orthogonal protecting groups (e.g., Alloc for lysine) prevent side reactions. Purification via reversed-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) ensures homogeneity for sulfated intermediates . Critical steps like guanidino group installation use carbodiimide-mediated coupling under anhydrous conditions .
Advanced Research Questions
Q. How can machine learning and high-throughput experimentation optimize the compound’s synthetic pathway?
Bayesian optimization reduces experimental iterations by modeling multidimensional parameters (e.g., temperature, stoichiometry) to predict high-yield conditions . High-throughput platforms (e.g., 96-well reactors) automate parallel screening of coupling reagents and protecting groups, generating datasets for machine learning (ML) training . ML models resolve yield contradictions by analyzing side-product HRMS/NMR data and prioritizing variables via SHAP value analysis . For example, ML-guided predictions of indole coupling efficiency can refine reaction trajectories.
Q. What experimental design frameworks resolve contradictions in spectroscopic data during characterization?
A systematic approach addresses discrepancies:
- Step 1 : Confirm purity via HPLC-MS to exclude impurities .
- Step 2 : Simulate NMR chemical shifts using hybrid DFT calculations (B3LYP/6-31G*) to identify mismatched signals .
- Step 3 : Apply dynamic NMR (DNMR) to probe conformational exchange in ambiguous regions.
- Step 4 : Validate chiral centers with electronic circular dichroism (ECD) . For sulfation variability, ion-pairing chromatography and MALDI-TOF MS assess sulfation patterns .
Q. How do computational methods improve the design of bioactive analogs targeting the compound’s functionality?
Molecular dynamics (MD) simulations (e.g., AMBER force fields) model interactions between the compound and biological targets (e.g., enzymes), guiding analog design . QSAR models correlate structural motifs (e.g., indole positioning) with activity, validated by free-energy perturbation (FEP) calculations . For redox-sensitive domains (e.g., diaminomethylideneamino), density functional theory (DFT) predicts electronic properties to optimize binding. Discrepancies between computational and experimental IC50 values are resolved via ensemble docking against multiple protein conformers .
Methodological Notes
- Stereochemical Control : Use Marfey’s reagent or chiral HPLC to resolve enantiomeric impurities in amino acid residues .
- Sulfation Stability : Monitor sulfated intermediates via pH-controlled ion-exchange chromatography to prevent hydrolysis .
- Data Integration : Combine multivariate statistical analysis (e.g., PCA) with spectroscopic datasets to identify outlier reactions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.